3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride
Description
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Properties
IUPAC Name |
3-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S.ClH/c19-12-14-3-1-4-15(11-14)18(23)21-8-6-20(7-9-21)13-16(22)17-5-2-10-24-17;/h1-5,10-11,16,22H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYWFXBCZFJISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC(=C3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been shown to exhibit a variety of biological effects. They have been used in the advancement of organic semiconductors, and have shown pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It’s known that thiophene derivatives can play a crucial role in various biological activities. For example, a compound with a 2-substituted thiophene framework, suprofen, is known as a nonsteroidal anti-inflammatory drug. Another compound, articaine, which is a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe.
Biochemical Pathways
Thiophene derivatives have been shown to interact with various biochemical pathways, leading to their diverse pharmacological properties.
Result of Action
Given the diverse biological activities of thiophene derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects.
Biological Activity
3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a piperazine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests interactions with various biological targets, particularly in neurological and psychiatric disorders. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
- IUPAC Name : 3-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride
- Molecular Formula : C18H19N3O2S·ClH
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Piperazine derivatives have been shown to exhibit significant binding affinity for dopamine and serotonin receptors, which are crucial in the modulation of mood and behavior.
2. Inhibition Studies
Research indicates that compounds similar to this compound can inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Receptor | Affinity (Ki, µM) | Biological Effect |
|---|---|---|---|
| Compound A | 5-HT1A | 2.30 | Antidepressant-like effects |
| Compound B | DAT | 0.50 | Increased locomotor activity |
| Compound C | AChE | 0.75 | Cognitive enhancement |
Case Study 1: Neurological Disorders
A study evaluated the effects of a piperazine derivative on animal models of depression and anxiety. The compound demonstrated significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. Behavioral assays indicated that the compound modulates serotonin levels, providing a mechanistic insight into its antidepressant properties .
Case Study 2: Alzheimer’s Disease
In a separate investigation, the compound was tested for its ability to inhibit AChE activity in vitro. Results showed that it effectively reduced AChE activity, leading to increased acetylcholine levels in neuronal cultures. This effect is hypothesized to contribute to improved cognitive functions in models of Alzheimer's disease .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives:
- Hydroxyl Group Influence : The presence of hydroxyl groups on the thiophene moiety significantly enhances binding affinity towards neurotransmitter receptors.
- Substituent Variability : Variations in substituents on the piperazine ring can lead to diverse pharmacological profiles, indicating the need for further exploration of structure-activity relationships (SAR) .
Scientific Research Applications
Research indicates that 3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride exhibits a range of biological activities:
1. Neuropharmacological Effects:
- The compound has shown promise as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. Its structure suggests potential interactions with serotonin and dopamine receptors, which are critical targets for treating conditions such as depression and anxiety .
2. Antimicrobial Properties:
- Preliminary studies suggest that derivatives of this compound may possess antibacterial activity, making it a candidate for further exploration in treating infections caused by resistant bacterial strains .
3. Anticancer Potential:
- The structural characteristics of the compound indicate potential anticancer properties. Research on similar piperazine derivatives has highlighted their ability to inhibit tumor growth in various cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the applications and efficacy of compounds related to this compound:
Chemical Reactions Analysis
Table 1: Representative Piperazine Alkylation Conditions
| Starting Material | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Piperazine | 2-(Thiophen-2-yl)oxirane | K₂CO₃, DMF, 80°C, 12h | 68% | |
| Boc-piperazine | Ethylene oxide derivative | Et₃N, THF, RT, 6h | 72% |
Carbonyl Bridge Formation
The benzonitrile moiety is introduced via amide coupling between a piperazine derivative and a benzonitrile-containing carboxylic acid. Common methods include:
-
Carbodiimide-Mediated Coupling : Using EDCl/HOBt or DCC to activate the carboxylic acid .
-
Schotten-Baumann Reaction : Reaction with acid chlorides under basic aqueous conditions .
Table 2: Amide Coupling Reactions
Functionalization of the Hydroxyethyl-Thiophene Group
The hydroxyethyl group undergoes further reactions:
-
Esterification : Reaction with acyl chlorides (e.g., methanesulfonyl chloride) to form sulfonate esters .
-
Oxidation : Conversion of the hydroxyl group to a ketone using Jones reagent or PCC .
Table 3: Hydroxyethyl Group Modifications
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride | Pyridine, 0°C, 12h | Methanesulfonate ester | 70% | |
| Oxidation | PCC, CH₂Cl₂ | RT, 3h | Ketone derivative | 65% |
Benzonitrile Reactivity
The nitrile group participates in:
Table 4: Benzonitrile Transformations
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, 100°C, 6h | 3-Carboxybenzamide | 88% | |
| Tetrazole Formation | NaN₃, ZnBr₂, DMF, 120°C | Tetrazole derivative | 76% |
Stability and Degradation
The compound shows sensitivity to:
-
Acidic Hydrolysis : Degradation of the piperazine ring in HCl/MeOH at elevated temperatures .
-
Photodegradation : Formation of oxidized byproducts under UV light .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
